![molecular formula C18H15N5O2S B6538523 1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea CAS No. 1060264-93-8](/img/structure/B6538523.png)
1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(4-{6-Methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea (MPTU) is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. It is a substituted urea derivative, and it has been shown to be a potent inhibitor of various enzymes, including cyclooxygenase-2 (COX-2). MPTU has also been studied for its potential anti-inflammatory, anti-cancer, and anti-oxidant properties.
Scientific Research Applications
1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea has been studied for its potential applications in a variety of scientific research areas. It has been shown to be a potent inhibitor of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other pro-inflammatory compounds. 1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea has also been studied for its potential anti-inflammatory, anti-cancer, and anti-oxidant properties. In addition, 1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea has been used in cell culture experiments to study the effects of COX-2 inhibition on cell proliferation and differentiation.
Mechanism of Action
The exact mechanism of action of 1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea is not fully understood, but it is believed to act as an inhibitor of COX-2, which is involved in the production of prostaglandins and other pro-inflammatory compounds. In addition, 1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea has been shown to inhibit the activity of several other enzymes, including aromatase, aldehyde dehydrogenase, and xanthine oxidase.
Biochemical and Physiological Effects
1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea has been shown to have a variety of biochemical and physiological effects. In cell culture experiments, it has been shown to inhibit the activity of COX-2, leading to decreased production of prostaglandins and other pro-inflammatory compounds. It has also been shown to inhibit the activity of several other enzymes, including aromatase, aldehyde dehydrogenase, and xanthine oxidase. In addition, 1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea is its ability to inhibit the activity of COX-2, which is involved in the production of prostaglandins and other pro-inflammatory compounds. This makes it an attractive compound for use in cell culture experiments to study the effects of COX-2 inhibition on cell proliferation and differentiation. However, 1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea has also been shown to inhibit the activity of several other enzymes, which can lead to unexpected results in some experiments.
Future Directions
Moving forward, there are a variety of potential future directions for research involving 1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea. These include further studies of its anti-inflammatory, anti-cancer, and anti-oxidant properties, as well as its potential applications in drug delivery and gene therapy. In addition, further research could be done to explore the mechanism of action of 1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea and to identify new potential targets for its inhibitory activity. Finally, further studies could be conducted to investigate the potential side effects and toxicity of 1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea.
Synthesis Methods
1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea can be synthesized using a variety of methods, including the condensation of 6-methoxyimidazo[1,2-b]pyridazin-2-ylacetic acid and thiophen-2-ylurea. This reaction can be catalyzed by a base such as potassium carbonate, and the product can be purified by column chromatography.
properties
IUPAC Name |
1-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-25-16-9-8-15-20-14(11-23(15)22-16)12-4-6-13(7-5-12)19-18(24)21-17-3-2-10-26-17/h2-11H,1H3,(H2,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKQUBQFSBVRFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)NC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{6-Methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea |
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